

2-Aminocarbazole: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: 2-Aminocarbazole

Cat. No.: B1619228

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of **2-Aminocarbazole**, a key intermediate in the synthesis of various biologically active compounds. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility characteristics, outlines standardized experimental protocols for determining solubility and stability, and presents logical workflows and potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals working with **2-Aminocarbazole** in drug discovery and development.

Introduction

2-Aminocarbazole is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its carbazole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and anticancer properties. A thorough understanding of the physicochemical properties of **2-Aminocarbazole**, particularly its solubility in common solvents and its stability under various conditions, is paramount for its effective use in synthesis, formulation, and biological screening.

Despite its importance, specific quantitative data on the solubility and a comprehensive stability profile of **2-Aminocarbazole** are not readily available in peer-reviewed literature. This guide,

therefore, consolidates qualitative information inferred from synthetic procedures and provides general, yet detailed, experimental protocols that can be employed to generate the necessary quantitative data.

Physicochemical Properties of 2-Aminocarbazole

A summary of the basic physicochemical properties of **2-Aminocarbazole** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂	PubChem
Molecular Weight	182.22 g/mol	PubChem
Appearance	Tan powder	Inferred from supplier data
Melting Point	243-246 °C	ChemicalBook[1]
Boiling Point	355 °C (for Carbazole)	ChemicalBook[1]
XLogP3	3.2	PubChem[2]

Solubility of 2-Aminocarbazole

Qualitative Solubility Profile

Quantitative solubility data for **2-Aminocarbazole** in common organic solvents is not extensively documented. However, based on its chemical structure (a largely non-polar carbazole ring with a polar amino group) and information from synthetic procedures involving carbazole derivatives, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of **2-Aminocarbazole** in Common Solvents

Solvent	Polarity	Expected Solubility	Rationale / Notes
Water	High	Sparingly soluble to Insoluble	The hydrophobic carbazole backbone dominates, limiting solubility in aqueous media. The amino group may provide slight solubility, especially at acidic pH through salt formation.
Methanol	High	Soluble	Often used as a solvent in reactions and for purification of carbazole derivatives.
Ethanol	High	Soluble	Commonly used as a recrystallization solvent for carbazole-based compounds.
Acetone	Medium	Soluble	A common solvent for organic reactions and purification.
Dimethyl Sulfoxide (DMSO)	High	Soluble	A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)	High	Soluble	Another polar aprotic solvent frequently used in the synthesis of carbazole derivatives.
Acetonitrile	Medium	Soluble	Often used as a mobile phase component in HPLC

analysis of carbazole compounds.

Toluene

Low

Slightly Soluble

The non-polar nature of toluene may allow for some dissolution of the carbazole ring system.

Hexane

Low

Insoluble

The high polarity difference between 2-Aminocarbazole and hexane suggests very poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of **2-Aminocarbazole** in various solvents at a controlled temperature.

Materials:

- **2-Aminocarbazole** (of known purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade
- Thermostatically controlled shaker bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Aminocarbazole** to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
 - Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
- Quantification:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **2-Aminocarbazole**.
 - A pre-established calibration curve of **2-Aminocarbazole** in the same solvent should be used for quantification.

- Data Reporting:
 - Express the solubility in units such as mg/mL, g/L, or mol/L.
 - The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean \pm standard deviation.



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Figure 1: Experimental workflow for solubility determination.

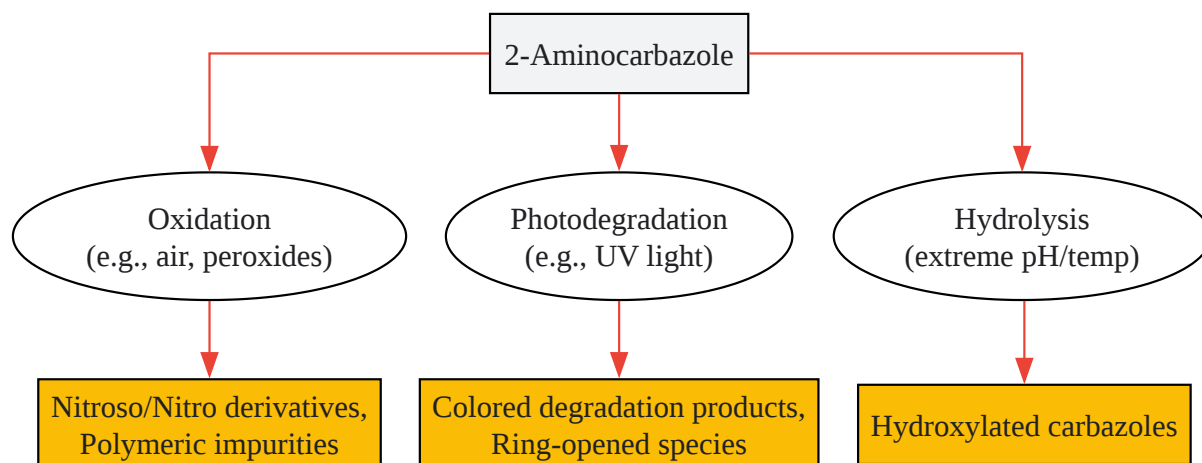
Stability of 2-Aminocarbazole

The stability of **2-Aminocarbazole** is a critical parameter, especially for its storage and handling in drug development processes. Aromatic amines can be susceptible to degradation through oxidation, hydrolysis, and photolysis.

Potential Degradation Pathways

While specific degradation pathways for **2-Aminocarbazole** have not been extensively reported, plausible routes can be hypothesized based on the known reactivity of carbazoles and aromatic amines.

- Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The carbazole ring itself can also undergo oxidation.
- Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of degradation products.
- Hydrolysis: While generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could occur.



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Figure 2: Hypothetical degradation pathways of **2-Aminocarbazole**.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted following guidelines such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of **2-Aminocarbazole** under various stress conditions to identify potential degradation products and determine its shelf-life.

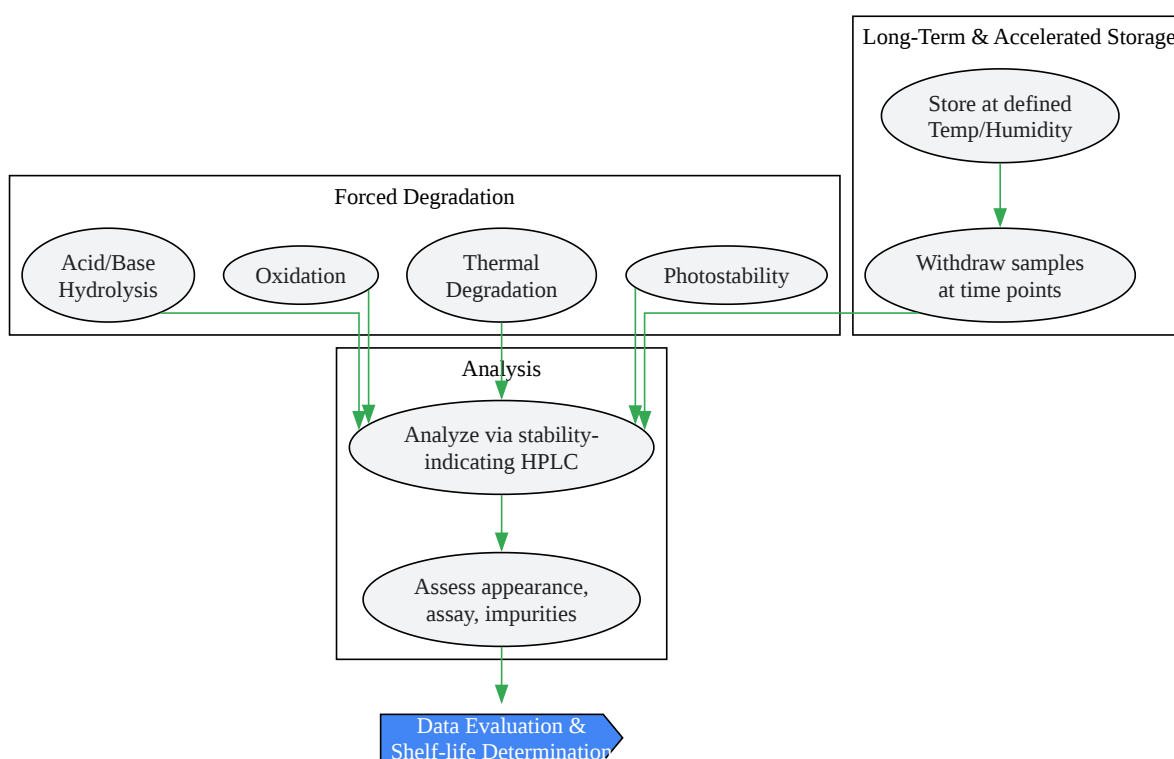
Materials:

- **2-Aminocarbazole** (of known purity)
- Solvents for solution-state stability (e.g., water, buffers of different pH, ethanol)
- Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Validated stability-indicating HPLC method.

Procedure:

- Forced Degradation Studies:
 - Acid/Base Hydrolysis: Dissolve **2-Aminocarbazole** in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C) for a defined period.
 - Oxidation: Treat a solution of **2-Aminocarbazole** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and the solution to heat (e.g., 60 °C).
 - Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- Long-Term and Accelerated Stability Studies:
 - Store samples of **2-Aminocarbazole** in appropriate containers under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.
 - Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
- Analysis:
 - At each time point, analyze the samples using a validated stability-indicating HPLC method.
 - The method should be able to separate **2-Aminocarbazole** from its degradation products.
 - Monitor for changes in physical appearance, assay (potency), and the formation of degradation products.
- Data Evaluation:

- Quantify the amount of **2-Aminocarbazole** remaining and the levels of any degradation products formed.
- Determine the degradation kinetics and propose a retest period or shelf-life.



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Figure 3: Workflow for a comprehensive stability study.

Conclusion

While specific quantitative data for the solubility and stability of **2-Aminocarbazole** remains to be systematically published, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative solubility profile suggests that polar organic solvents are suitable for dissolving this compound. The provided experimental protocols offer a robust framework for generating the necessary quantitative solubility and stability data in a systematic and reproducible manner. A thorough investigation of these properties is essential for the successful application of **2-Aminocarbazole** in the development of new therapeutic agents.

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